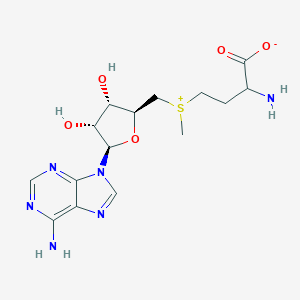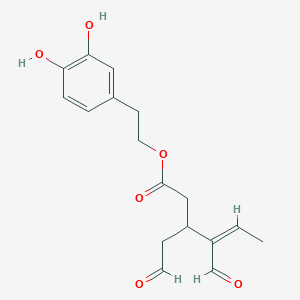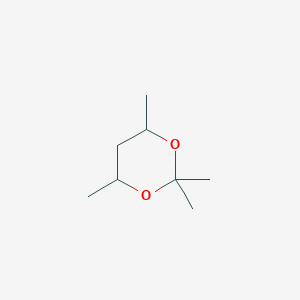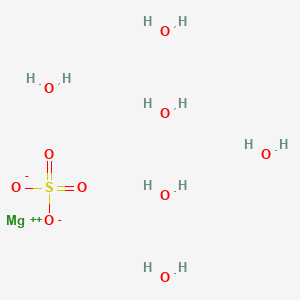
6-脱氢雌酮
描述
匹克替莫德,以前称为 PG545,是一种合成的硫酸肝素模拟物。它是一种高亲和力的肝素酶抑制剂,肝素酶是一种通过切割硫酸肝素来调节细胞外环境的酶。 匹克替莫德在各种临床前模型中显示出有效的抗癌活性,目前正在进行临床试验以评估其在癌症治疗中的潜力 .
科学研究应用
匹克替莫德具有广泛的科学研究应用,包括:
作用机制
匹克替莫德主要通过抑制肝素酶发挥作用,肝素酶是一种裂解细胞外基质中硫酸肝素的酶。 通过抑制肝素酶,匹克替莫德阻止了几个促癌过程,包括细胞增殖、侵袭、转移、血管生成和上皮间质转化 . 此外,匹克替莫德在细胞外基质中隔离血管生成生长因子,限制其与受体的结合并抑制肿瘤血管生成 . 匹克替莫德还通过抑制肿瘤相关巨噬细胞和刺激树突状细胞来调节免疫系统,从而导致自然杀伤细胞的活化 .
生化分析
Biochemical Properties
6-Dehydroestrone is involved in various biochemical reactions within the body. It interacts with enzymes, proteins, and other biomolecules, playing a significant role in the estrogen receptor pathway . The compound binds to estrogen receptors, initiating a cascade of events that influence gene expression and cellular function .
Cellular Effects
6-Dehydroestrone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress hot flushes and significantly suppress gonadotropin secretion .
Molecular Mechanism
The molecular mechanism of 6-Dehydroestrone involves its interaction with estrogen receptors. It binds to these receptors, triggering a series of events that lead to changes in gene expression . This binding can result in the activation or inhibition of enzymes, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Dehydroestrone can change over time. It has been observed that the number of 6-Dehydroestrone speckles increases during drought stress, suggesting a role in contributing to drought stress tolerance .
Dosage Effects in Animal Models
The effects of 6-Dehydroestrone can vary with different dosages in animal models. While specific dosage effects of 6-Dehydroestrone have not been extensively studied, it is known that estrogen compounds can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
6-Dehydroestrone is involved in the estrogen metabolic pathway. It interacts with various enzymes and cofactors within this pathway . The compound’s involvement in this pathway can influence metabolic flux and metabolite levels .
Subcellular Localization
Given its role as a steroid hormone, it is likely to be found in the cytoplasm and nucleus of cells
准备方法
匹克替莫德被合成作为一种完全硫酸化的四糖,其功能化为胆甾烷基苷元。合成路线涉及硫酸化寡糖部分的制备,然后是胆甾烷基的连接。 反应条件通常包括使用硫酸化剂和保护基团以确保选择性硫酸化 . 工业生产方法涉及使用优化反应条件的大规模合成,以实现高产率和纯度 .
化学反应分析
相似化合物的比较
匹克替莫德是 PG500 系列硫酸肝素模拟物的一部分。该系列中的类似化合物包括:
属性
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-16,19H,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRRIQCGCGCMQA-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043221 | |
| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-12-0 | |
| Record name | 6-Dehydroestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Dehydroestrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Dehydroestrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of radiolabeling 6-Dehydroestrone and its derivatives in pharmacological research?
A1: Radiolabeling 6-Dehydroestrone derivatives, such as 17α-ethynylestradiol, with tritium (3H) or carbon-14 (14C) is crucial for studying their pharmacokinetic properties. As highlighted in the research by [], these radiolabeled compounds allow researchers to track their absorption, distribution, metabolism, and excretion within living organisms. This information is essential for understanding the compounds' behavior in vivo and optimizing their therapeutic potential.
Q2: How can 6-Dehydroestrone be used in the synthesis of other important steroid compounds?
A2: 6-Dehydroestrone serves as a crucial starting material for synthesizing various steroid molecules with potential biological activity. For example, it can be used to produce 17α-ethynylestradiol, a potent synthetic estrogen []. The research by Merriam et al. [] demonstrates the synthesis of 17α-ethynylestradiol-6, 7-3H and 17α-ethynylestradiol-6, 7-3H, 3-cyclopentyl-14C ether using 6-Dehydroestrone as a precursor. This highlights the importance of 6-Dehydroestrone in medicinal chemistry for developing novel therapeutic agents.
Q3: What insights can be gained from studying the interaction of estrone and estradiol with DNA and proteins?
A3: Research investigating the interaction of estrone and estradiol with DNA and proteins provides valuable insights into their potential mechanism of action. Understanding how these compounds bind to cellular targets like DNA and proteins in various organs, like the liver and kidney, can shed light on their biological effects and potential therapeutic applications. [] This information can guide the development of novel drug candidates with improved efficacy and safety profiles.
Q4: How can the Wohl-Ziegler bromination reaction be utilized in steroid chemistry?
A4: The Wohl-Ziegler bromination reaction is a valuable tool for introducing bromine atoms into steroid molecules. Specifically, it can be applied to steroidal 1,4-dien-3-ones, enabling the synthesis of important intermediates like Δ6-Dehydroestrone and Equilenin []. These intermediates can be further modified to generate a diverse array of steroid analogs with potentially enhanced therapeutic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















